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Compound of Interest |

Compound Name: 4-Chloro-3-hydroxybenzamide
CAS No.: 943750-52-5
Cat. No.: B1499689

Executive Summary

4-Chloro-3-hydroxybenzamide (CAS: 20486-36-4) represents a critical scaffold in modern
medicinal chemistry, particularly in the development of kinase inhibitors and immunomodulatory
agents. Its structural uniqueness lies in the ortho-relationship between the chlorine atom and
the hydroxyl group. This motif enables dual binding interactions: the chlorine atom functions as
a lipophilic anchor and potential halogen bond donor, while the phenolic hydroxyl acts as a
hydrogen bond donor/acceptor, often crucial for orienting the molecule within the ATP-binding
pockets of enzymes like MAP4K1 (HPK1) and Tie-2 kinase.

This guide provides a rigorous technical analysis of its synthesis, reactivity profile, and
application in high-value drug discovery workflows.

Chemical Profile & Physiochemical Properties[1][2]
[3]
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Property Specification

CAS Number 20486-36-4

IUPAC Name 4-Chloro-3-hydroxybenzamide
Molecular Formula C7HeCINO:2

Molecular Weight 171.58 g/mol

Appearance Off-white to pale beige crystalline solid

~7.9 (estimated) — Acidity enhanced by ortho-Cl
pKa (Phenol) ) )
and para-amide electron withdrawal

LoaP ~1.2 — Moderate lipophilicity suitable for CNS
0
g and intracellular targeting

2 Donors (Amide NH, Phenol OH) / 2 Acceptors

H-Bond Donors/Acceptors )
(Amide O, Phenol O)

Synthesis Architectures

The synthesis of 4-Chloro-3-hydroxybenzamide requires careful handling of the phenolic
moiety to prevent competitive acylation or polymerization. Two primary industrial routes are
established: the Direct Coupling Route (preferred for R&D scale) and the Acid Chloride Route
(preferred for scale-up).

Route A: Carbodiimide-Mediated Amidation
(Recommended for R&D)

This method avoids the use of harsh chlorinating agents, preserving the phenolic integrity
without the need for protection/deprotection steps.

e Precursor: 4-Chloro-3-hydroxybenzoic acid (CAS: 34113-69-4).

e Reagents: EDC-HCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt
(Hydroxybenzotriazole), Ammonium Chloride (NH4Cl).

e Solvent: DMF or anhydrous THF.
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Protocol:

» Activation: Dissolve 4-chloro-3-hydroxybenzoic acid (1.0 eq) in DMF. Add HOBt (1.2 eq) and
EDC-HCI (1.2 eq) at 0°C. Stir for 30 minutes to form the active ester.

o Amidation: Add solid NH4ClI (2.0 eq) followed by DIPEA (3.0 eq) dropwise. The base releases
free ammonia in situ.

e Reaction: Allow to warm to room temperature and stir for 12—16 hours.

e Workup: Dilute with EtOAc, wash with 1N HCI (to remove DIPEA/EDC urea), saturated
NaHCOs, and brine.

 Purification: Recrystallization from Ethanol/Water.

Route B: Acid Chloride Method (Scale-Up)

For kilogram-scale synthesis, thionyl chloride is cost-effective but requires strict temperature
control to minimize phenolic ester formation.

Protocol:

o Chlorination: Reflux 4-chloro-3-hydroxybenzoic acid in SOCI2 (excess) with catalytic DMF.
Note: The phenol may form a transient chloroformate or ester, which hydrolyzes during the
ammonia quench.

e Quench: Volatiles are removed in vacuo. The crude acid chloride is dissolved in DCM and
added slowly to cold aqueous ammonia (28%).

« |solation: The product precipitates immediately. Filtration affords the crude amide.

Visualization of Synthesis Pathways
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Caption: Comparative synthetic routes showing the mild carbodiimide pathway versus the
traditional acid chloride approach.

Pharmaceutical Applications & Mechanism[7]
MAP4K1 (HPK1) Inhibitors

Hematopoietic progenitor kinase 1 (HPK1) is a negative regulator of T-cell activation. Inhibiting
HPK1 is a promising strategy for cancer immunotherapy.

» Role of Intermediate: 4-Chloro-3-hydroxybenzamide serves as the "warhead" anchor. The
amide nitrogen often forms a hinge-binding interaction within the kinase domain, while the
phenol group interacts with conserved glutamate or aspartate residues.

e Synthesis Insight: In recent patents (e.g., WO2018215668), this amide is reacted with
complex fluoro-acetates or coupled via Buchwald-Hartwig aminations to build the core
scaffold.

Tie-2 Kinase Inhibitors

Tie-2 is a receptor tyrosine kinase involved in angiogenesis.

 Structural Logic: The ortho-chloro-phenol motif mimics the binding properties of natural
substrates or more complex heterocyclic inhibitors. The chlorine atom fills hydrophobic
pockets (Lipophilic Efficiency), while the hydroxyl group provides a handle for further
functionalization (e.g., etherification to extend into the solvent-exposed region).
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Structural Pharmacophore Map

The diagram below illustrates how the functional groups of 4-Chloro-3-hydroxybenzamide
interact within a theoretical kinase binding pocket.
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Caption: Pharmacophore mapping of 4-Chloro-3-hydroxybenzamide interactions within a
typical kinase active site.

Analytical Characterization Standards

To ensure the intermediate meets pharmaceutical grade (purity >98%), the following analytical
markers must be verified.
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Method Characteristic Signal Interpretation

Amide proton (distinctive broad
1H NMR (DMSO-ds) 6 7.8-8.0 (br s, 1H, NH) inglet)
singlet).

Phenolic proton (exchangeable

5 10.3 (s, 1H, OH) with D20)
2 .

Must resolve from 4-chloro-3-
HPLC Retention Time (RT) hydroxybenzoic acid

(precursor).

Characteristic 3:1 Chlorine
Mass Spec (ESI+) [M+H]* =172.0/174.0 )
isotope pattern.

Safety & Handling

While 4-Chloro-3-hydroxybenzamide is a stable solid, standard pharmaceutical safety
protocols apply:

o Skin/Eye Irritant: The phenolic moiety can be corrosivel/irritating.[1] Use nitrile gloves and eye
protection.

e Dust Hazard: As a fine crystalline powder, handle in a fume hood to avoid inhalation.

 Stability: Stable under ambient conditions. Avoid strong oxidizing agents which may oxidize
the phenol to a quinone species.

References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Salicylaldehyde azine, 97% - Manufacturers & suppliers with worldwide shipping
[ottokemi.com]

¢ To cite this document: BenchChem. [Technical Guide: 4-Chloro-3-hydroxybenzamide as a
Pharmaceutical Intermediate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1499689#4-chloro-3-hydroxybenzamide-as-an-
intermediate-in-pharmaceutical-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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